molecular formula C15H22N2O B13731839 3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline

3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline

Cat. No.: B13731839
M. Wt: 246.35 g/mol
InChI Key: NZDQBHLZUQLALM-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline is an organic compound that features a cyclopropylmethoxy group and a piperidinyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline typically involves multiple steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.

    Attachment to Aniline: The cyclopropylmethoxy halide is then reacted with 4-aminophenol to form 3-(cyclopropylmethoxy)aniline.

    Introduction of the Piperidinyl Group: The final step involves the reaction of 3-(cyclopropylmethoxy)aniline with piperidine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Biology: Potential use in the development of bioactive molecules.

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Industry: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)phenol
  • 3-(Cyclopropylmethoxy)-4-(morpholin-4-yl)aniline
  • 3-(Cyclopropylmethoxy)-4-(pyrrolidin-1-yl)aniline

Uniqueness

3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline is unique due to the combination of the cyclopropylmethoxy and piperidinyl groups, which can impart distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-4-piperidin-1-ylaniline

InChI

InChI=1S/C15H22N2O/c16-13-6-7-14(17-8-2-1-3-9-17)15(10-13)18-11-12-4-5-12/h6-7,10,12H,1-5,8-9,11,16H2

InChI Key

NZDQBHLZUQLALM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)OCC3CC3

Origin of Product

United States

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